molecular formula C18H25NO6 B2768300 Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate CAS No. 2767-63-7

Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate

Cat. No.: B2768300
CAS No.: 2767-63-7
M. Wt: 351.399
InChI Key: FUTUAIKJKDMCHM-UHFFFAOYSA-N
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Description

Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.399. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Amination and N-alkylation

Diethyl 2-[N-(p-methoxyphenyl)imino]malonate has been explored for its potential in electrophilic amination reactions with alkyl Grignard reagents, yielding N-alkylation products. These products can be further processed to primary amines after oxidative removal of the malonate moiety and deprotection of the p-methoxyphenyl group. This pathway highlights the compound's utility in synthesizing N-alkyl-p-anisidines and primary amines, essential components in various chemical syntheses (Niwa, Takayama, & Shimizu, 2002).

Synthesis of β-Carbolines

The condensation of diethyl acetylaminomalonate with nitrogramine has facilitated the synthesis of β-carboline derivatives, which are notable for their applications as benzodiazepine receptor ligands. This synthesis route yields compounds with potential inhibitory effects on diazepam binding, showcasing the compound's relevance in developing therapeutic agents (Settimj, Giudice, Ferretti, & Gatta, 1988).

Creation of Quinazoline and Pyrimidine Derivatives

In the context of heterocyclic chemistry, diethyl acetylaminomalonate has contributed to the synthesis of quinazoline and fused pyrimidine derivatives. This application is crucial for developing compounds with potential pharmaceutical properties, demonstrating the versatility of diethyl acetylaminomalonate in facilitating complex organic reactions (Chattopadhyay, Dey, & Biswas, 2005).

Alkaline Hydrolysis and Antioxidation Studies

Research has delved into the alkaline hydrolysis of diethyl N-acetylamino(3,5-di-tert-butyl-4-hydroxybenzyl)malonate, revealing decarboxylation processes and the potential for tautomerism. These findings are pivotal in understanding the compound's antioxidative properties and its applications in developing antioxidants (Volod’kin, Lomakin, Zaikov, & Evteeva, 2009).

Synthesis of Oxazoles and Allenyl Esters

Explorations into the alkaline conditions have led to the unexpected synthesis of oxazoles and conjugated allenyl esters from diethyl alpha-alkynyl-alpha-acetylaminomalonates. These outcomes are significant for creating structurally diverse molecules, highlighting the compound's capacity for innovative chemical syntheses (Sano, Shimizu, Kim, Lee, Shiro, & Nagao, 2006).

Properties

IUPAC Name

diethyl 2-acetamido-2-[[4-(methoxymethyl)phenyl]methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-5-24-16(21)18(19-13(3)20,17(22)25-6-2)11-14-7-9-15(10-8-14)12-23-4/h7-10H,5-6,11-12H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTUAIKJKDMCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)COC)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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